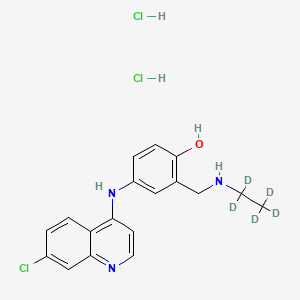

N-Desethylamodiaquine-D5 dihydrochloride

Overview

Description

N-Desethylamodiaquine-D5 dihydrochloride is a deuterium-labeled derivative of N-Desethylamodiaquine, which is an active primary blood metabolite of the antimalarial drug amodiaquine. This compound is used as a stable-labeled internal standard for the quantitation of amodiaquine levels in biological samples such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for clinical toxicology or isotope dilution methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethylamodiaquine-D5 dihydrochloride involves the deuteration of N-Desethylamodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethylamodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically formulated as a solution in methanol and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Desethylamodiaquine-D5 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Original this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Desethylamodiaquine-D5 dihydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a stable-labeled internal standard for the quantitation of amodiaquine levels in biological samples.

Biology: In studies involving the metabolism and pharmacokinetics of amodiaquine.

Medicine: In clinical toxicology to monitor amodiaquine levels in patients undergoing treatment for malaria.

Industry: In the development and validation of analytical methods for the detection and quantitation of amodiaquine and its metabolites

Mechanism of Action

N-Desethylamodiaquine-D5 dihydrochloride exerts its effects by serving as a stable-labeled internal standard in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantitation of amodiaquine levels in biological samples. The molecular targets and pathways involved include the cytochrome P450 enzymes, particularly CYP2C8, which metabolize amodiaquine to N-Desethylamodiaquine .

Comparison with Similar Compounds

Similar Compounds

N-Desethylamodiaquine: The non-deuterated form of the compound.

Amodiaquine: The parent compound from which N-Desethylamodiaquine is derived.

Chloroquine: Another antimalarial drug with a similar structure and mechanism of action.

Uniqueness

N-Desethylamodiaquine-D5 dihydrochloride is unique due to its deuterium labeling, which provides a distinct mass difference for use as an internal standard in analytical methods. This labeling enhances the accuracy and precision of quantitation in biological samples, making it a valuable tool in clinical and research settings .

Biological Activity

N-Desethylamodiaquine-D5 dihydrochloride is a deuterated derivative of N-desethylamodiaquine, which is the primary active metabolite of the antimalarial drug amodiaquine. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly as an antiparasitic agent. This article provides a comprehensive overview of its biological activity, including key research findings, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1216894-33-5

- Molecular Formula : CHDClNO

- Molecular Weight : 405.76 g/mol

- Structure : Contains deuterium-labeled ethylamine moiety which enhances its analytical detectability.

N-Desethylamodiaquine exerts its antiparasitic effects primarily through the inhibition of heme polymerization in the malaria parasite Plasmodium spp., leading to toxic accumulation of free heme. The compound's activity is also linked to its interaction with cytochrome P450 enzymes, which are critical for its metabolic pathways.

Biological Activity Data

The biological activity of N-desethylamodiaquine-D5 can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target enzyme or organism's activity.

| Strain | IC50 (nM) |

|---|---|

| V1/S | 97 |

| 3D7 | 25 |

These values demonstrate that N-desethylamodiaquine-D5 exhibits potent activity against different strains of Plasmodium falciparum, making it a valuable candidate for further research in malaria treatment.

Pharmacokinetics and Metabolism

The incorporation of deuterium into N-desethylamodiaquine alters its pharmacokinetic properties. Research indicates that deuterated compounds often exhibit improved metabolic stability and altered clearance rates compared to their non-deuterated counterparts. Studies suggest that this modification can enhance the bioavailability and half-life of the drug in vivo, potentially leading to more effective therapeutic outcomes.

Case Studies and Clinical Applications

- Efficacy in Malaria Treatment : A clinical study conducted in Ghana evaluated the efficacy of artesunate/amodiaquine combinations, where N-desethylamodiaquine was a key metabolite contributing to treatment success rates exceeding 97% after 28 days post-treatment .

- Safety Profile : Another study highlighted the safety and tolerability of N-desethylamodiaquine when administered in fixed-dose combinations with artesunate. Patients exhibited mild increases in liver enzymes but no severe adverse events were reported .

- Analytical Applications : N-desethylamodiaquine-D5 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying amodiaquine levels in biological samples. Its distinct mass due to deuteration allows for precise measurement in toxicology assessments .

Q & A

Basic Research Questions

Q. What is the role of N-Desethylamodiaquine-D5 dihydrochloride in drug metabolism studies?

- Methodological Answer : This deuterated compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated metabolites (e.g., N-desethylamodiaquine) in pharmacokinetic studies. Its deuterated structure minimizes matrix effects, ensuring accurate calibration curves. For example, it is standardized at 100 µg/mL (as free base) in analytical workflows to normalize extraction efficiency and ionization variability .

Q. How is isotopic purity ensured during the synthesis of this compound?

- Methodological Answer : Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). NMR confirms the position and number of deuterium atoms, while HRMS distinguishes isotopic peaks from impurities. Batch-specific certificates of analysis (CoA) should be reviewed to confirm compliance with pharmacopeial standards (e.g., USP/EP guidelines for deuterated compounds) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase LC-MS/MS with electrospray ionization (ESI) is optimal. A C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile) achieve baseline separation. System suitability tests must include precision (RSD <5%) and sensitivity (LOQ ≤1 ng/mL) per ICH Q2(R1) guidelines. Internal standard recovery should be 85–115% .

Advanced Research Questions

Q. How does this compound improve reproducibility in CYP450 enzyme inhibition assays?

- Methodological Answer : In cytochrome P450 (CYP450) studies, this compound controls for inter-batch variability in enzyme activity measurements. For instance, when assessing CYP2C8 inhibition by amodiaquine, the deuterated standard corrects for ion suppression in human liver microsomes. Calibration curves must span 0.1–1000 ng/mL to cover sub-therapeutic to toxicological ranges .

Q. What are the stability challenges of this compound in long-term storage?

- Methodological Answer : Hydroscopicity and photodegradation are critical concerns. Stability studies under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) show degradation <2% over 6 months when stored in amber vials with desiccants. For freeze-thaw cycles (−80°C to RT), ≤3 cycles are acceptable if reconstituted in acidified methanol (pH 3.0) to prevent deuterium exchange .

Q. How should researchers resolve contradictory data in metabolite quantification using this compound?

- Methodological Answer : Discrepancies often arise from matrix effects or incomplete deuterium retention. To troubleshoot:

- Perform post-column infusion experiments to identify ion suppression zones.

- Validate deuterium retention via isotopic peak ratio monitoring (e.g., m/z 328 → 283 for D5 vs. m/z 323 → 278 for non-deuterated).

- Cross-validate with stable isotope-labeled analogs (e.g., 13C variants) if deuterium loss exceeds 5% .

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBRFGUODDEGH-ZWOCKVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670074 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216894-33-5 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216894-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.